Siremadlin, also known as HDM201 or NVP-HDM201, is a second-generation, orally available, potent, and selective small molecule inhibitor of the interaction between murine double minute 2 (MDM2) and tumor protein 53 (p53) [, , , , , , ]. It functions as an antagonist of the MDM2-p53 interaction, leading to the reactivation of the p53 pathway []. This mechanism is particularly relevant in cancers where the TP53 gene is wild-type, as it leverages the tumor-suppressive capabilities of p53 [, , , ]. Siremadlin is currently under investigation for its potential as an anti-cancer agent in various hematological and solid tumor models, including acute myeloid leukemia (AML), liposarcoma, melanoma, and rhabdomyosarcoma [, , , , , , , , ].
Mechanism of Action
Siremadlin exerts its anti-cancer effects by disrupting the interaction between MDM2 and p53 [, , ]. MDM2 is a negative regulator of p53, and their interaction normally keeps p53 levels low within cells [, ]. By binding to MDM2, Siremadlin prevents this interaction, leading to p53 stabilization and accumulation [, , ]. This, in turn, activates the p53 pathway, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth [, , , , ].
Studies have shown that Siremadlin induces the phosphorylation of p53 at specific residues, further enhancing its activity []. This mechanism makes Siremadlin a promising therapeutic strategy for cancers with wild-type TP53, where restoring p53 function can have significant anti-tumor effects [, , , ].
Applications
Acute myeloid leukemia (AML): Siremadlin has shown promising single-agent activity in patients with relapsed or refractory AML, particularly in those who are ineligible for intensive chemotherapy or have relapsed after allogeneic stem cell transplantation [, , , ]. Combination therapies with Venetoclax and Azacitidine are also being investigated [, , ].
Liposarcoma: A phase Ib study demonstrated that Siremadlin in combination with Ribociclib, a CDK4/6 inhibitor, exhibited manageable toxicity and early signs of anti-tumor activity in patients with advanced well-differentiated or dedifferentiated liposarcoma [].
Melanoma: Preclinical studies using physiologically based pharmacokinetic-pharmacodynamic (PBPK/PD) modeling suggest that a combination of Siremadlin and Trametinib, a MEK inhibitor, could be a potential therapeutic strategy for melanoma [, , ].
Rhabdomyosarcoma: In vitro and in vivo studies indicate a synergistic anti-tumor response when Siremadlin is combined with Olaparib, a PARP inhibitor, in p53 wild-type rhabdomyosarcoma models [].
Esophageal Squamous Cell Carcinoma (ESCC): Preclinical research suggests that dual inhibition of MDM2 and p38 MAPK signaling using Siremadlin and Ralimetinib dimesylate (LY2228820), respectively, could be a potential therapeutic strategy in ESCC [].
Liver Adenocarcinoma: In vitro studies have shown that Siremadlin combined with the WIP1 phosphatase inhibitor GSK2830371 enhances p53-dependent antiproliferative and cytotoxic effects in liver adenocarcinoma cell lines [].
Multidrug Resistance (MDR) Reversal: Research suggests that Siremadlin can interact with and block the function of the ABCB1 transporter, potentially reversing MDR in cancer cells overexpressing this transporter [].
Related Compounds
Venetoclax
Compound Description: Venetoclax is a potent, selective, and orally bioavailable small molecule inhibitor of B-cell lymphoma-2 (BCL-2), an anti-apoptotic protein. Overexpression of BCL-2 is found in various cancers and contributes to tumor cell survival and resistance to chemotherapy. Venetoclax promotes apoptosis by selectively binding to and inhibiting BCL-2, thereby restoring the balance of pro-apoptotic and anti-apoptotic proteins. [, , , , ]
Relevance: Venetoclax is investigated in combination with siremadlin for treating AML and HR-MDS. [] This combination demonstrates synergistic activity in preclinical models, resulting in complete and durable antitumor responses in p53 wild-type AML patient-derived xenograft models. [] This synergistic potential suggests a potential therapeutic advantage of combining siremadlin with venetoclax in patients with AML or HR-MDS. []
Azacitidine
Compound Description: Azacitidine is a pyrimidine nucleoside analog that acts as a demethylating agent and an antineoplastic antimetabolite. It incorporates into DNA and RNA, interfering with DNA methylation and RNA synthesis, leading to the inhibition of tumor cell growth. Azacitidine is commonly used in the treatment of myelodysplastic syndromes (MDS) and AML. [, , ]
Relevance: Azacitidine is studied in combination with siremadlin and venetoclax for treating AML patients who are ineligible for intensive chemotherapy. [, ] The combination of these three drugs aims to target multiple pathways involved in AML pathogenesis, potentially leading to enhanced efficacy and improved outcomes for patients who cannot tolerate intensive chemotherapy. [, ]
Ribociclib
Compound Description: Ribociclib is a highly selective, potent, and orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 play a crucial role in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. Ribociclib is used in combination with hormone therapy for treating certain types of breast cancer. []
Relevance: Ribociclib is explored in combination with siremadlin for treating patients with well-differentiated or dedifferentiated liposarcoma (WDLPS or DDLPS) characterized by co-amplification of MDM2 and CDK4. [] The combination of siremadlin and ribociclib aims to target these two oncogenic pathways simultaneously, potentially leading to enhanced antitumor activity in these liposarcoma subtypes. []
Ruxolitinib
Compound Description: Ruxolitinib is a potent and selective inhibitor of Janus kinase 1 and 2 (JAK1/JAK2), enzymes involved in cytokine signaling pathways. Aberrant JAK signaling contributes to myeloproliferative neoplasms (MPNs) pathogenesis, including myelofibrosis (MF). Ruxolitinib is a standard treatment option for MF and improves splenomegaly, MF-related symptoms, and quality of life. [, ]
Relevance: Ruxolitinib is investigated in combination with siremadlin in a clinical trial exploring novel combinations for MF treatment. [] The ADORE study (NCT04097821) evaluates the safety and efficacy of ruxolitinib combined with siremadlin and other novel agents in patients with MF who have received prior ruxolitinib treatment. [] This study aims to determine if adding siremadlin to ruxolitinib can further improve outcomes, such as anemia response, spleen size reduction, and symptom control, in patients with MF. []
Olaparib
Compound Description: Olaparib is an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes involved in DNA repair mechanisms, particularly in cells with defects in homologous recombination repair (HRR). Inhibiting PARP in HRR-deficient cells leads to synthetic lethality, selectively killing cancer cells while sparing normal cells. Olaparib is used in treating certain types of ovarian, breast, pancreatic, and prostate cancers with HRR deficiencies. []
Relevance: Olaparib is investigated in combination with siremadlin for treating p53 wild-type rhabdomyosarcoma (RMS). [] Studies demonstrate synergistic anti-tumor activity when combining these two drugs, resulting in increased p53 activity, enhanced tumor growth inhibition, and improved overall survival compared to individual treatments. [] These findings highlight the potential of combining siremadlin with olaparib as a therapeutic strategy for p53 wild-type RMS. []
Trametinib
Compound Description: Trametinib is a highly selective, reversible, ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). MEK1/2 are downstream kinases in the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma. Trametinib inhibits tumor cell proliferation, survival, and angiogenesis by blocking MEK1/2 activity. [, ]
Relevance: Trametinib is studied in combination with siremadlin for treating melanoma. [, ] Preclinical studies demonstrate synergy between these two drugs, showing enhanced anti-tumor efficacy in melanoma models. [, ] Research focuses on optimizing the dosing and scheduling of this combination to maximize its therapeutic benefit while minimizing toxicity. [, ]
GSK2830371
Compound Description: GSK2830371 is a potent and selective inhibitor of wild-type p53-induced phosphatase 1 (WIP1), a serine/threonine phosphatase that negatively regulates p53 activity. By inhibiting WIP1, GSK2830371 enhances p53 phosphorylation and activation, leading to increased expression of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. []
Relevance: GSK2830371 is explored in combination with siremadlin for treating liver adenocarcinoma. [] Research demonstrates that GSK2830371 potentiates the antiproliferative and cytotoxic effects of siremadlin in liver adenocarcinoma cell lines by enhancing p53 phosphorylation and activation. [] Combining GSK2830371 with siremadlin represents a promising strategy for enhancing the efficacy of p53-targeted therapy in liver adenocarcinoma. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PHA-665752 is a member of the class of indolones that is 1,3-dihydro-2H-indol-2-one which is substituted by a (2,6-dichlorobenzyl)sulfonyl group at position 5 and by a (1H-pyrrol-2-yl)methylidene group at position 2, the pyrrole ring of which is substituted by methyl groups at positions 3 and 5, and by a [2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl group at position 4 (the Z,R isomer). It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of indolones, a pyrrolecarboxamide, a N-acylpyrrolidine, a sulfone, a dichlorobenzene, an enamide, a secondary carboxamide and a tertiary carboxamide.
Savolitinib is a member of the class of triazolopyrazines that is 1H-[1,2,3]triazolo[4,5-b]pyrazine substituted by (1S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl and 1-methyl-1H-pyrazol-4-yl groups at positions 1 and 6, respectively. It is a highly selective MET tyrosine kinase inhibitor that is approved in China for advanced NSCLC with MET exon 14 skipping mutations. It has a role as a c-Met tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrazoles, a triazolopyrazine and an imidazopyridine. Savolitinib has been used in trials studying the treatment and health services research of Tumor, Food Effect, Gastric Cancer, Health Subjects, and Colorectal Cancer, among others. Savolitinib is an orally bioavailable inhibitor of the c-Met receptor tyrosine kinase with potential antineoplastic activity. Savolitinib selectively binds to and inhibits the activation of c-Met in an ATP-competitive manner, and disrupts c-Met signal transduction pathways. This may result in cell growth inhibition in tumors that overexpress the c-Met protein. C-Met encodes the hepatocyte growth factor receptor tyrosine kinase and plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis; this protein is overexpressed or mutated in a variety of cancers.
2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines. PF-04217903 has been used in trials studying the treatment of Neoplasms. MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
LSM-1131 is a member of indoles. Tivantinib has been investigated in Solid Tumors. Tivantinib is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
BMS-754807 is a pyrrolotriazine that is pyrrolo[2,1-f][1,2,4]triazine which is substituted at position 2 by the pyrrolidine nitrogen of (2S)-N-(6-fluoropyridin-3-yl)-2-methylprolinamide, and at position 4 by a (5-cyclopropyl-1H-pyrazol-3-yl)amino group. It is a potent, reversible inhibitor of the insulin-like growth factor 1 receptor/insulin receptor family kinases. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor and an antineoplastic agent. It is a pyrrolotriazine, a member of pyrazoles, a member of pyridines and a member of pyrrolidines. BMS-754807 is under investigation in clinical trial NCT00908024 (Combination Study of BMS-754807 and Erbitux® in Subjects With Advanced or Metastatic Solid Tumors). Dual IGF-1R/InsR Inhibitor BMS-754807 is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor BMS-754807 binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.
N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonyl-1-piperazinyl)-1-piperidinyl]anilino]-4-pyrimidinyl]-2-imidazo[1,2-a]pyridinyl]-2-methoxybenzamide is a member of benzamides.